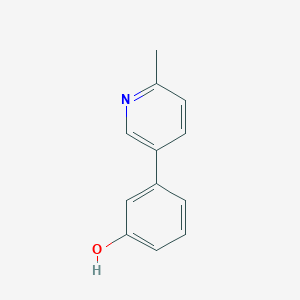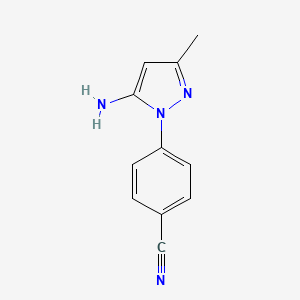
1-(Dimethylphosphoryl)-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylphosphoryl)-3-ethynylbenzene is an organic compound characterized by the presence of a dimethylphosphoryl group and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylphosphoryl)-3-ethynylbenzene typically involves the introduction of the dimethylphosphoryl group and the ethynyl group onto the benzene ring through a series of chemical reactions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylphosphoryl)-3-ethynylbenzene undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The dimethylphosphoryl group can be reduced to a phosphine oxide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of phosphine oxides.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
1-(Dimethylphosphoryl)-3-ethynylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(Dimethylphosphoryl)-3-ethynylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the dimethylphosphoryl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Dimethylphosphoryl)-4-ethynylbenzene: Similar structure but with the ethynyl group at the para position.
1-(Dimethylphosphoryl)-2-ethynylbenzene: Similar structure but with the ethynyl group at the ortho position.
1-(Dimethylphosphoryl)-3-phenylacetylene: Similar structure but with a phenylacetylene group instead of an ethynyl group.
Uniqueness: 1-(Dimethylphosphoryl)-3-ethynylbenzene is unique due to the specific positioning of the dimethylphosphoryl and ethynyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11OP |
|---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
1-dimethylphosphoryl-3-ethynylbenzene |
InChI |
InChI=1S/C10H11OP/c1-4-9-6-5-7-10(8-9)12(2,3)11/h1,5-8H,2-3H3 |
InChI Key |
ZTCBLMHZLORMRA-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-3,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B13150868.png)


![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)


phosphanium bromide](/img/structure/B13150941.png)





![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
